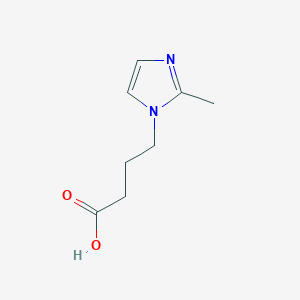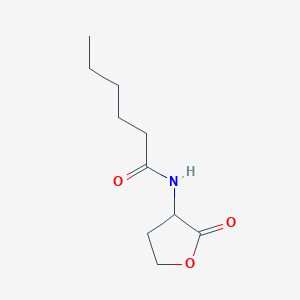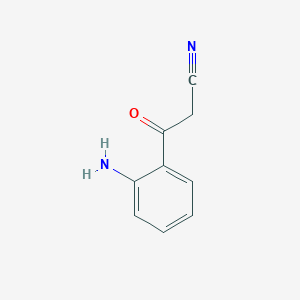
Phenothiazine, 10-(2-(4-ethyl-1-piperazinyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenothiazine, 10-(2-(4-ethyl-1-piperazinyl)ethyl)-, commonly referred to as EP, is a chemical compound that belongs to the phenothiazine class of molecules. It is a widely used drug in scientific research, with applications ranging from the study of neurobiology to the development of new therapeutic agents for various diseases.
Mecanismo De Acción
EP acts primarily as a dopamine receptor antagonist, blocking the activity of dopamine in the brain. This leads to a decrease in the release of dopamine, which in turn affects the activity of other neurotransmitters such as serotonin and norepinephrine. EP has also been shown to have an effect on the activity of GABA receptors, which are involved in the regulation of anxiety and other emotional states.
Biochemical and Physiological Effects:
EP has a number of biochemical and physiological effects, including the inhibition of dopamine release, the modulation of GABA receptor activity, and the regulation of serotonin and norepinephrine levels. These effects can lead to changes in behavior, mood, and cognitive function, and have been implicated in the pathogenesis of various psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EP has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for investigating the role of dopamine in the brain. It is also relatively easy to synthesize, and can be obtained from commercial sources. However, EP also has some limitations, including its potential for toxicity and its limited selectivity for dopamine receptors.
Direcciones Futuras
There are numerous future directions for research on EP. One area of interest is the development of more selective dopamine receptor antagonists, which could have therapeutic applications in the treatment of various psychiatric disorders. Another area of research is the investigation of the role of EP in the regulation of other neurotransmitters, such as glutamate and acetylcholine. Finally, there is interest in the development of new methods for synthesizing EP and other phenothiazine derivatives, which could lead to the discovery of new therapeutic agents for various diseases.
Métodos De Síntesis
EP can be synthesized using a variety of methods, including the reaction of 4-ethylpiperazine with 2-chloroethylphenothiazine, or the reaction of 2-(4-ethylpiperazin-1-yl)ethanol with phenothiazine-2-carboxylic acid chloride. The synthesis of EP is a complex process that requires careful attention to detail and strict adherence to safety protocols.
Aplicaciones Científicas De Investigación
EP has numerous applications in scientific research. It is commonly used as a tool for studying the role of dopamine in the brain, as well as for investigating the mechanisms underlying various psychiatric disorders such as schizophrenia and bipolar disorder. EP has also been used to study the effects of drugs on the central nervous system, and to develop new therapeutic agents for the treatment of cancer and other diseases.
Propiedades
Número CAS |
102240-88-0 |
|---|---|
Fórmula molecular |
C20H25N3S |
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
10-[2-(4-ethylpiperazin-1-yl)ethyl]phenothiazine |
InChI |
InChI=1S/C20H25N3S/c1-2-21-11-13-22(14-12-21)15-16-23-17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)23/h3-10H,2,11-16H2,1H3 |
Clave InChI |
YMCGLCVGCYOFBT-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
SMILES canónico |
CCN1CCN(CC1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Otros números CAS |
102240-88-0 |
Sinónimos |
10-(2-(4-Ethyl-1-piperazinyl)ethyl)phenothiazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)








![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B25520.png)


